Methyl 3-isothiocyanatothiophene-2-carboxylate
Overview
Description
Methyl 3-isothiocyanatothiophene-2-carboxylate is an organic compound with the molecular formula C7H5NO2S2 and a molecular weight of 199.25 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features an isothiocyanate functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
Methyl 3-isothiocyanatothiophene-2-carboxylate has a wide range of scientific research applications:
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-isothiocyanatothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride, which is then treated with methylamine to yield methyl thiophene-2-carboxylate. The final step involves the reaction of methyl thiophene-2-carboxylate with potassium thiocyanate in the presence of a suitable catalyst to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isothiocyanatothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of substituted thiophene derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
Major products formed from reactions with this compound include thiourea derivatives, substituted thiophenes, and various oxidized or reduced forms of the compound .
Mechanism of Action
The mechanism of action of methyl 3-isothiocyanatothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells . The thiophene ring also contributes to the compound’s electronic properties, influencing its reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3-isothiocyanatothiophene-2-carboxylate include:
Methyl 3-isocyanatothiophene-2-carboxylate: Differing by the presence of an isocyanate group instead of an isothiocyanate group.
Thiophene-2-carboxylic acid derivatives: Various derivatives with different functional groups attached to the thiophene ring.
Uniqueness
This compound is unique due to its combination of the isothiocyanate functional group and the thiophene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for research and industrial applications .
Properties
IUPAC Name |
methyl 3-isothiocyanatothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S2/c1-10-7(9)6-5(8-4-11)2-3-12-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBLURUDWDTMOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380528 | |
Record name | methyl 3-isothiocyanatothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81321-10-0 | |
Record name | methyl 3-isothiocyanatothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-isothiocyanatothiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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